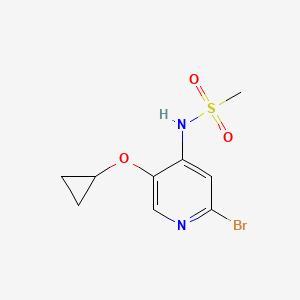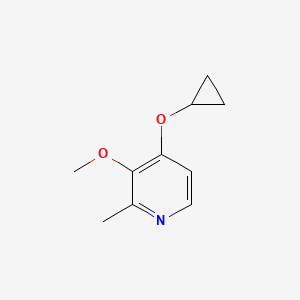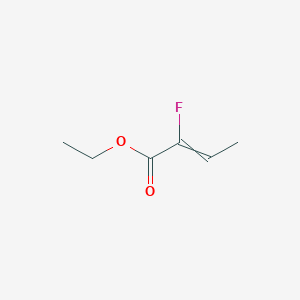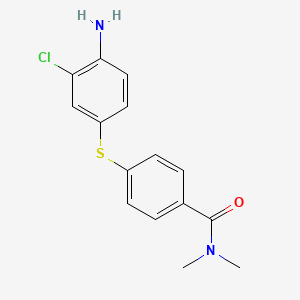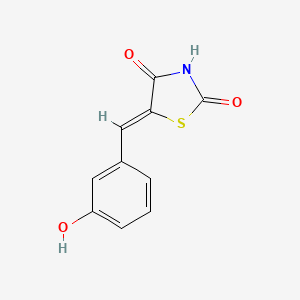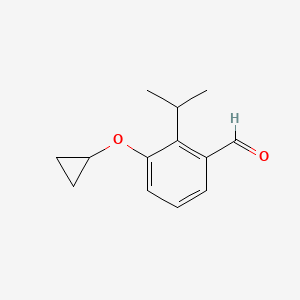
3-Cyclopropoxy-2-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropylbenzaldehyde can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another approach involves the chloromethylation of isopropylbenzene followed by hydrolysis and oxidation steps . The process includes:
Chloromethylation: Dripping hydrochloric acid into a solution of isopropyl benzene and aldehyde, heating to 80-88°C, and separating phases to obtain an organic phase.
Hydrolysis: Mixing inorganic base, water, and a phase transfer catalyst, adding the organic phase, heating, and separating phases to obtain p-isopropyl benzyl alcohol.
Oxidation: Adding p-isopropyl benzyl alcohol, catalyst, and phase transfer catalyst, heating, and adding hydrogen peroxide dropwise for reaction, followed by filtration and purification to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-Cyclopropoxy-2-isopropylbenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropoxy and isopropyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylbenzaldehyde: Similar structure but lacks the cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Contains a cyclopropoxy group but has different substituents on the aromatic ring.
Uniqueness
3-Cyclopropoxy-2-isopropylbenzaldehyde is unique due to the presence of both cyclopropoxy and isopropyl groups attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9(2)13-10(8-14)4-3-5-12(13)15-11-6-7-11/h3-5,8-9,11H,6-7H2,1-2H3 |
InChI Key |
IQEYCLDUCYGFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


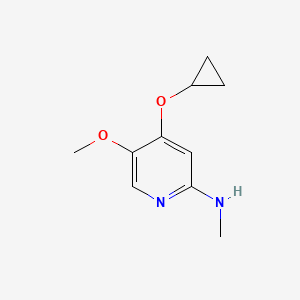
![rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride](/img/structure/B14813752.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14813755.png)
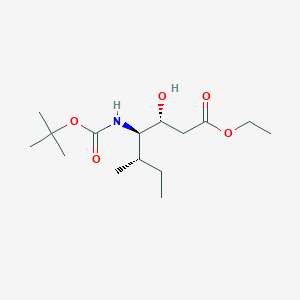

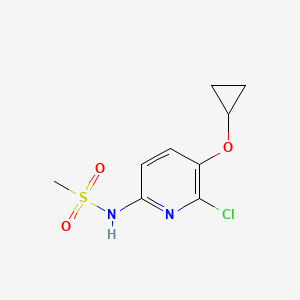
![N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14813777.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14813785.png)
